molecular formula C7H6FNO2 B1513740 2-Fluoro-6-methylnicotinic acid

2-Fluoro-6-methylnicotinic acid

Cat. No.: B1513740
M. Wt: 155.13 g/mol
InChI Key: OMHKKMYNZNZVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-methylnicotinic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of both a fluorine atom and a carboxylic acid group on the pyridine ring imparts distinct reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2,6-dimethylpyridine-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of fluorinated building blocks in a Suzuki-Miyaura coupling reaction to construct the desired fluorinated pyridine .

Industrial Production Methods

Industrial production of 2-Fluoro-6-methylnicotinic acid may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, NFSI

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products

The major products formed from these reactions include fluorinated derivatives, esters, alcohols, and coupled products with various functional groups.

Scientific Research Applications

2-Fluoro-6-methylnicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-pyridinecarboxylic acid
  • 6-Fluoro-2-pyridinecarboxylic acid
  • 2,6-Difluoropyridine

Uniqueness

2-Fluoro-6-methylnicotinic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its analogs .

Properties

IUPAC Name

2-fluoro-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHKKMYNZNZVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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